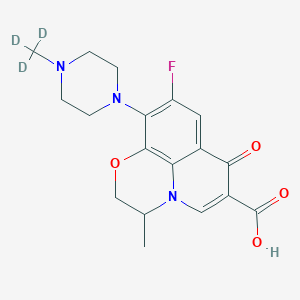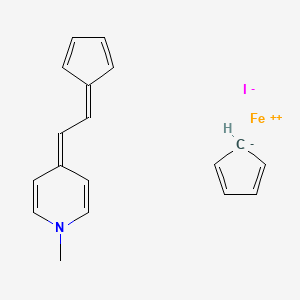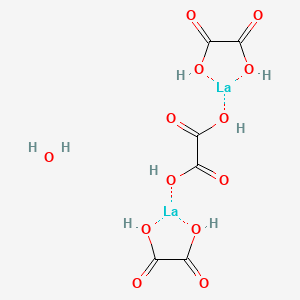
cAMP AM
説明
Cyclic adenosine monophosphate (cAMP) is a second messenger, or cellular signal occurring within cells, that is important in many biological processes . It is a derivative of adenosine triphosphate (ATP) and used for intracellular signal transduction in many different organisms .
Synthesis Analysis
Cyclic AMP is synthesized from ATP by adenylate cyclase located on the inner side of the plasma membrane and anchored at various locations in the interior of the cell . Adenylate cyclase is activated by a range of signaling molecules through the activation of adenylate cyclase stimulatory G (G s)-protein-coupled receptors .
Molecular Structure Analysis
The molecular structure of cAMP consists of an adenine nucleotide bound to ribose, which is linked by a phosphodiester bond to a cyclic phosphate group .
Chemical Reactions Analysis
The cAMP signaling pathway is known to be activated in circumstances of physiological and metabolic stress due to the release of stress hormones, such as adrenaline and glucagon . This leads to the activation of membrane-bound adenylyl cyclase and elevation of cAMP levels .
Physical And Chemical Properties Analysis
The physical and chemical properties of cAMP include its molecular weight, theoretical pI, amino acid composition, atomic composition, extinction coefficient, estimated half-life, instability index, aliphatic index and grand average of hydropathicity .
科学的研究の応用
1. Educational Camps and Inquiry-Based Learning
- Science Camps for Inquiry-Based Learning: Science camps can effectively teach aspects of scientific inquiry, as shown by a study where summer science camps taught students about the Nature of Scientific Inquiry (NOSI) through guided inquiries in nature. The program effectively developed students' understanding of scientific research, with improvements retained over time (Leblebicioglu et al., 2019).
- Impact of Active Learning in Science Camps: Active learning-based science camp activities significantly improved primary school students' opinions towards scientific knowledge and process skills. The camp used the natural and cultural resources of the Cappadocia area for teaching, emphasizing experiential learning (Aydin, 2016).
2. Technology and Science Education
- Mobile Learning Environments: A study on Tree Investigators, a mobile learning environment, highlighted the importance of social and technological supports in outdoor science learning. The program used mobile devices to enhance children and parents' understanding of tree life cycles, demonstrating the integration of technology in scientific education (Land & Zimmerman, 2015).
3. Multidisciplinary and Cultural Education
- Integrating Multiple Disciplines: Educational programs in internment camps, like the Aleksandrów Kujawski camp, provided a multidisciplinary educational platform, integrating history, culture, and science. These programs played a key role in the cultural and educational development of internees (Karpus & Humeniuk, 2019).
4. Research on Scientific Inquiry
- Nature of Scientific Inquiry in Science Camps: Another study on science camps aimed at teaching scientific inquiry (SI) and NOSI to 6th and 7th graders. The camp's program was effective in teaching NOSI, with notable development in students' understanding of various aspects of scientific inquiry (Leblebicioglu et al., 2017).
5. One Health Education in Refugee Camps
- Health Education in Refugee Camps: A blended-learning program on One Health in Kakuma refugee camp combined MOOCs, peer-to-peer learning, and online mentoring, demonstrating the potential of digital platforms in delivering complex scientific education in challenging environments (Bolon et al., 2020).
作用機序
Target of Action
Cyclic Adenosine Monophosphate, commonly known as cAMP AM, primarily targets Protein Kinase A (PKA), Exchange Proteins directly Activated by cAMP (EPAC), and cyclic nucleotide-gated ion channels . These targets play a crucial role in various cellular functions, including cell growth, differentiation, gene transcription, and protein expression .
Mode of Action
The interaction of cAMP AM with its targets results in significant changes within the cell. When cAMP AM binds to Protein Kinase A, it causes the regulatory sub-units to break apart from the catalytic sub-units . The catalytic sub-units then make their way into the nucleus to influence transcription . This interaction is critical for the regulation of various cellular functions .
Biochemical Pathways
cAMP AM affects several biochemical pathways. It is a key player in the cAMP-dependent pathway, also known as the adenylyl cyclase pathway . This pathway is used in cell communication and is triggered by a variety of extracellular stimuli. The activated G protein complex stimulates an enzyme called adenylyl cyclase, which catalyzes the conversion of ATP into cAMP . Increases in the concentration of cAMP may lead to the activation of cyclic nucleotide-gated ion channels and other proteins .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of cAMP AM significantly impact its bioavailability . . Generally, the optimization of the ADME properties of a drug molecule is a challenging part of the drug discovery process .
Result of Action
The action of cAMP AM leads to various molecular and cellular effects. It regulates numerous signal transduction pathways, thereby controlling various cellular functions such as cell growth, differentiation, gene transcription, and protein expression . It also plays a pivotal role in cell signaling and modulates a variety of cellular responses .
特性
IUPAC Name |
[(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-7-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-2-yl]oxymethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N5O8P/c1-6(19)22-5-24-27(21)23-2-7-10(26-27)9(20)13(25-7)18-4-17-8-11(14)15-3-16-12(8)18/h3-4,7,9-10,13,20H,2,5H2,1H3,(H2,14,15,16)/t7-,9-,10-,13-,27?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USKCKKDBQFHVEK-OQEAWBJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCOP1(=O)OCC2C(O1)C(C(O2)N3C=NC4=C(N=CN=C43)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCOP1(=O)OC[C@@H]2[C@@H](O1)[C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N5O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20746736 | |
| Record name | {[(4aR,6R,7R,7aS)-6-(6-Amino-9H-purin-9-yl)-7-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-yl]oxy}methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cAMP AM | |
CAS RN |
159764-93-9 | |
| Record name | {[(4aR,6R,7R,7aS)-6-(6-Amino-9H-purin-9-yl)-7-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-yl]oxy}methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of cAMP AM compounds?
A1: cAMP AM compounds, like 8-pCPT-2'-O-Me-cAMP-AM, readily penetrate the cell membrane due to their acetoxymethyl ester (AM) group. Inside the cell, esterases cleave the AM group, releasing the active cAMP analog. [] The active analog then binds to and activates intracellular targets, such as exchange proteins directly activated by cAMP (Epac), particularly Epac2. [, , ]
Q2: How does the activation of Epac by cAMP AM differ from activation by other cAMP analogs?
A2: Unlike some cAMP analogs that activate both protein kinase A (PKA) and Epac, specific cAMP AM compounds, like 8-pCPT-2'-O-Me-cAMP-AM, exhibit selectivity towards Epac, particularly Epac2, with minimal impact on PKA activity. [] This selectivity makes them valuable tools for dissecting the distinct roles of Epac and PKA in cellular processes.
Q3: What are the downstream effects of Epac activation by cAMP AM in pancreatic β-cells?
A3: In pancreatic β-cells, Epac activation by cAMP AM compounds leads to several downstream effects, including:
- Potentiation of glucose-stimulated insulin secretion (GSIS): This effect involves multiple mechanisms, including enhancement of Ca2+ influx and mobilization in β-cells. [, ]
- Activation of Rap1 GTPase: Rap1 is a key downstream effector of Epac and participates in various cellular processes. [, ]
- Regulation of K(ATP) channel sulfonylurea sensitivity: This effect could explain the synergistic interaction of Epac activators with sulfonylureas in stimulating insulin secretion. []
- Regulation of the actin cytoskeleton: Epac activation can influence actin dynamics, contributing to the translocation of insulin granules to the plasma membrane for exocytosis. []
Q4: How does cAMP AM influence cardiac function?
A4: Studies have shown that cAMP AM compounds can exert cardioprotective effects:
- Protection against ischemia/reperfusion injury: This effect is attributed to the activation of both PKA and Epac. [, ]
- Modulation of cardiac contractility: cAMP AM can influence intracellular calcium handling and contractility in cardiac myocytes, potentially through the activation of Epac. [, ]
Q5: Does cAMP AM impact other cell types or tissues?
A5: Yes, cAMP AM compounds have demonstrated effects in other cell types and tissues:
- Sensory neurons: cAMP AM can sensitize sensory neurons, leading to increased excitability and neurotransmitter release. This effect is mediated by Epac, specifically through its interaction with Ras rather than the canonical Rap1 pathway. []
- Endothelial cells: cAMP AM can influence endothelial barrier function. [] It has also been shown to modulate phosphoproteomic profiles in human umbilical vein endothelial cells, suggesting a role in regulating cell-cell junctions, the actin cytoskeleton, and cell adhesion. []
- Airway smooth muscle cells: cAMP AM has been shown to regulate sodium currents in airway smooth muscle cells via Epac. []
Q6: What is the significance of the acetoxymethyl ester (AM) group in cAMP AM compounds?
A6: The AM group in cAMP AM compounds significantly improves their membrane permeability, allowing them to effectively enter cells. Once inside, intracellular esterases cleave the AM group, releasing the active cAMP analog. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





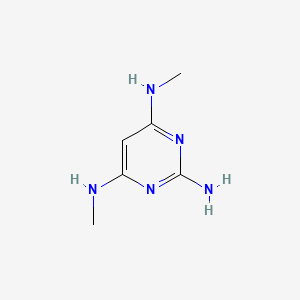
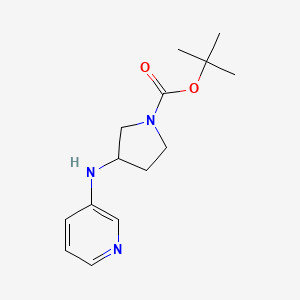
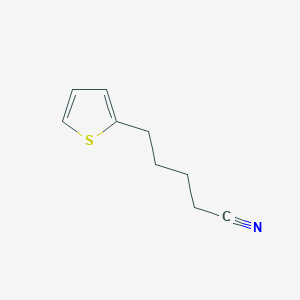
![9-Hydroxy-5,11,15,15-tetramethyl-2,7-dioxapentacyclo[8.8.0.01,3.04,8.011,16]octadec-4-en-6-one](/img/structure/B1513412.png)
![N-(tert-Butoxycarbonyl)-3-[4-(tert-butoxycarbonyl)piperazin-1-yl]-L-alanine](/img/structure/B1513420.png)

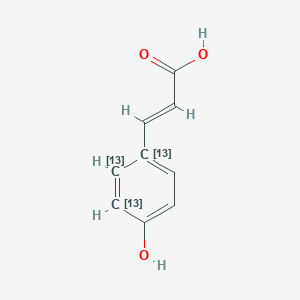

![N-[3a,7a-Dihydrobenzotriazol-1-yl(phenyl)methyl]aniline;N-[benzotriazol-2-yl(phenyl)methyl]aniline](/img/structure/B1513430.png)
